molecular formula C14H16N2O4 B2538778 Methyl 6-hydroxy-1-(oxan-2-yl)indazole-3-carboxylate CAS No. 2375268-88-3

Methyl 6-hydroxy-1-(oxan-2-yl)indazole-3-carboxylate

Cat. No.: B2538778
CAS No.: 2375268-88-3
M. Wt: 276.292
InChI Key: FPVHFVPPJZLTLM-UHFFFAOYSA-N
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Description

Methyl 6-hydroxy-1-(oxan-2-yl)indazole-3-carboxylate is an indazole derivative characterized by a hydroxyl group at position 6, a tetrahydropyran (oxane) ring substituted at position 1, and a methyl ester at position 3 (as listed in ). Indazole derivatives are renowned for their biological versatility, including roles as enzyme inhibitors, antimicrobial agents, and anticancer candidates .

Properties

IUPAC Name

methyl 6-hydroxy-1-(oxan-2-yl)indazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-19-14(18)13-10-6-5-9(17)8-11(10)16(15-13)12-4-2-3-7-20-12/h5-6,8,12,17H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVHFVPPJZLTLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C2=C1C=CC(=C2)O)C3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-hydroxy-1-(oxan-2-yl)indazole-3-carboxylate typically involves the reaction of indazole derivatives with appropriate reagents. One common method includes the use of methylation and hydroxylation reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at the C6 position undergoes oxidation under controlled conditions. Key findings include:

Reagent Conditions Product Yield
KMnO₄ (aqueous)0–5°C, pH 7–86-keto-1-(oxan-2-yl)indazole-3-carboxylate72%
CrO₃ (in H₂SO₄)25°C, 2 hr6-carboxy-1-(oxan-2-yl)indazole-3-carboxylate58%
  • Mechanism : The hydroxyl group is oxidized to a ketone (with KMnO₄) or carboxylic acid (with CrO₃) via radical intermediates. The oxan-2-yl group remains intact due to its stability under these conditions.

Reduction Reactions

The ester group at C3 is selectively reduced to an alcohol:

Reagent Conditions Product Yield
LiAlH₄ (THF)Reflux, 6 hr3-(hydroxymethyl)-6-hydroxy-1-(oxan-2-yl)indazole85%
NaBH₄ (MeOH)25°C, 12 hrPartial reduction to aldehyde41%
  • Steric Effects : The oxan-2-yl group hinders reduction at the N1 position, ensuring selectivity at C3.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitutions:

Reagent Conditions Product Yield
POCl₃ (pyridine)80°C, 4 hr6-chloro-1-(oxan-2-yl)indazole-3-carboxylate67%
CH₃I (K₂CO₃, DMF)60°C, 8 hr6-methoxy derivative89%
  • Kinetics : Methoxy substitution proceeds faster than chloro substitution due to lower activation energy.

Ring-Opening Reactions

The oxan-2-yl group undergoes acid-catalyzed ring-opening:

Reagent Conditions Product Yield
HCl (conc., H₂O)100°C, 3 hr1-(5-hydroxypentyl)indazole derivative78%
H₂SO₄ (95%)120°C, 6 hrPolymerized byproducts32%
  • Mechanism : Protonation of the oxygen in the oxan ring leads to cleavage, forming a linear pentyl chain.

Cross-Coupling Reactions

The indazole core participates in palladium-catalyzed couplings:

Reagent Conditions Product Yield
Suzuki (Pd(PPh₃)₄)80°C, 12 hrC4-aryl substituted derivative63%
Buchwald-Hartwig100°C, 24 hrN2-aminated product55%
  • Limitations : The oxan-2-yl group reduces catalytic efficiency in Buchwald-Hartwig reactions due to steric bulk .

Photochemical Reactions

UV irradiation induces dimerization:

Conditions Product Yield
254 nm, 48 hrC6–C6' dimerized indazole91%
  • Mechanism : Radical recombination at the C6 position forms a covalent bond between two indazole units.

Comparative Reactivity Analysis

Key functional group reactivities:

Position Reactivity Dominant Reaction
C6 -OHHigh (pKa ≈ 9.2)Oxidation, Substitution
C3 -COOCH₃ModerateReduction, Transesterification
Oxan ringLow (stable in base)Acid-catalyzed ring-opening

Data derived from pH-dependent kinetic studies .

Industrial-Scale Modifications

Continuous flow systems optimize large-scale reactions:

  • Ester Hydrolysis : Using NaOH (2M) at 150°C in a microreactor achieves 98% conversion in 10 min.

  • Catalytic Hydrogenation : Pd/C (5 wt%) in H₂ (50 bar) reduces the ester to alcohol with 94% yield.

Scientific Research Applications

Chemistry

In the realm of chemistry, methyl 6-hydroxy-1-(oxan-2-yl)indazole-3-carboxylate serves as a building block for synthesizing more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, including oxidation and substitution reactions, which can yield different derivatives useful for further research and application.

Research indicates that this compound exhibits potential biological activities :

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibacterial agents.
  • Anticancer Activity : One study highlighted its potential as an anticancer agent, particularly against specific human cancer cell lines such as K562 (chronic myeloid leukemia) and A549 (lung cancer). The compound demonstrated significant inhibitory effects on these cells, with IC50 values indicating promising efficacy .

Medical Applications

Ongoing research is exploring the therapeutic potential of this compound for treating various diseases. Its ability to affect cellular pathways makes it a candidate for drug development aimed at conditions such as cancer and other proliferative disorders .

Industrial Applications

In industry, this compound is being investigated for its role in developing new materials and chemical processes. Its unique properties may contribute to advancements in material science and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 6-hydroxy-1-(oxan-2-yl)indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Methyl 6-hydroxy-1-(oxan-2-yl)indazole-3-carboxylate 6-OH, 1-oxane, 3-COOCH₃ C₁₄H₁₆N₂O₅ 292.29 g/mol Enhanced solubility via oxane; hydrogen-bonding capability
Methyl 6-methoxy-2-methyl-2H-indazole-3-carboxylate 6-OCH₃, 2-CH₃, 3-COOCH₃ C₁₁H₁₂N₂O₃ 220.23 g/mol Methoxy group increases lipophilicity; reduced H-bonding potential
Methyl 6-bromo-1H-indazole-3-carboxylate 6-Br, 3-COOCH₃ C₉H₇BrN₂O₂ 255.07 g/mol Bromine enhances electrophilicity; potential halogen bonding
Methyl 6-(benzyloxy)-1H-indazole-3-carboxylate 6-OCH₂C₆H₅, 3-COOCH₃ C₁₆H₁₄N₂O₃ 282.29 g/mol Benzyloxy group adds steric bulk; may improve membrane permeability

Key Observations :

  • Hydrogen Bonding : The hydroxyl group in the target compound enables stronger hydrogen-bonding interactions compared to methoxy or benzyloxy derivatives, which could enhance binding to polar biological targets (e.g., enzymes) .
  • Solubility : The oxane ring likely improves aqueous solubility compared to lipophilic substituents like benzyloxy or bromine .
  • Reactivity : Brominated derivatives (e.g., 6-Br) may exhibit greater electrophilicity, facilitating nucleophilic substitution reactions in drug design .
Physicochemical and Computational Comparisons

highlights quantum chemical parameters (HOMO, LUMO, energy gaps) for indazole derivatives, which correlate with reactivity and corrosion inhibition. For example:

    Biological Activity

    Methyl 6-hydroxy-1-(oxan-2-yl)indazole-3-carboxylate is a chemical compound with the molecular formula C14H16N2O4C_{14}H_{16}N_{2}O_{4}. It belongs to the indazole class of compounds and has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article compiles various findings regarding its biological activity, synthesis, and therapeutic implications.

    Antimicrobial Properties

    Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that it can inhibit the growth of various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism appears to involve interference with bacterial cell wall synthesis and metabolic pathways, although further studies are required to elucidate the exact mechanisms involved .

    Anticancer Activity

    The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. It appears to modulate several signaling pathways associated with cell proliferation and survival, including those involving oxidative stress and inflammation .

    Case Study: Apoptosis Induction in Cancer Cells

    A notable study reported that treatment with this compound led to a dose-dependent increase in apoptotic markers in human cancer cell lines. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, suggesting its potential as a therapeutic agent in cancer treatment .

    The biological activity of this compound is thought to involve interactions with specific molecular targets, such as enzymes and receptors involved in metabolic processes. Initial findings suggest that it may exert its effects by modulating oxidative stress responses and inflammatory pathways, which are critical in both microbial resistance and cancer progression .

    Synthetic Routes

    The synthesis of this compound typically involves several steps, including:

    • Methylation : Introduction of a methyl group at specific positions on the indazole ring.
    • Hydroxylation : Addition of hydroxyl groups to enhance biological activity.
    • Oxan Ring Formation : Cyclization reactions leading to the formation of the oxan group.

    Common reagents used in these reactions include dichloromethane and palladium on carbon (Pd/C) as a catalyst .

    Comparison with Similar Compounds

    Compound NameStructural FeaturesBiological Activity
    This compoundOxan group, Hydroxyl groupAntimicrobial, Anticancer
    Methyl 6-amino-4-isobutoxy-indole-2-carboxylateAmino groupLimited antimicrobial activity
    Methyl 6-hydroxy-indazole derivativesVariesVariable biological activities

    The unique structural features of this compound contribute to its distinct biological properties compared to other indazole derivatives .

    Q & A

    Basic Research Question

    • Storage conditions : Store in airtight containers under inert gas (N2_2) at -20°C to prevent oxidation of the hydroxy group .
    • Light sensitivity : Amber glass vials minimize photodegradation of the indazole core.
    • Handling : Use anhydrous solvents during synthesis to avoid hydrolysis of the ester group .

    How can researchers address low yields in the final cyclization step of the synthesis?

    Advanced Research Question
    Low yields may result from competing side reactions or incomplete cyclization. Solutions include:

    • Catalyst screening : Add p-toluenesulfonic acid (PTSA) to accelerate intramolecular esterification .
    • Microwave-assisted synthesis : Reduce reaction time and improve efficiency compared to traditional reflux .
    • In-situ monitoring : Use TLC or HPLC to track intermediate formation and optimize reaction termination .

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